2-Methyl-1,4-bis((2,3,4-trimethylphenyl)sulfonyl)piperazine

Description

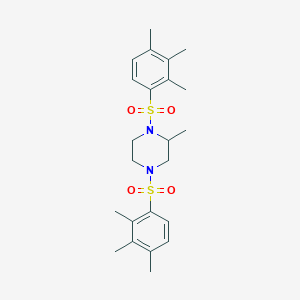

Chemical Structure and Properties 2-Methyl-1,4-bis((2,3,4-trimethylphenyl)sulfonyl)piperazine is a piperazine derivative featuring a methyl group at the 2-position of the piperazine ring and two sulfonyl groups at the 1- and 4-positions. Each sulfonyl group is substituted with a 2,3,4-trimethylphenyl (TMP) moiety. The molecular formula is C₂₂H₂₈N₂O₄S₂, with a molecular weight of 464.6 g/mol.

For example, bis-sulfonylation of 2-methylpiperazine with 2,3,4-trimethylbenzenesulfonyl chloride would yield the target compound. Similar protocols are described for other sulfonyl piperazines, such as 1,4-bis(4-fluorophenylsulfonyl)piperazine () .

Properties

IUPAC Name |

2-methyl-1,4-bis[(2,3,4-trimethylphenyl)sulfonyl]piperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32N2O4S2/c1-15-8-10-22(20(6)18(15)4)30(26,27)24-12-13-25(17(3)14-24)31(28,29)23-11-9-16(2)19(5)21(23)7/h8-11,17H,12-14H2,1-7H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIXFOJDWMBINMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1S(=O)(=O)C2=C(C(=C(C=C2)C)C)C)S(=O)(=O)C3=C(C(=C(C=C3)C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1,4-bis((2,3,4-trimethylphenyl)sulfonyl)piperazine typically involves the reaction of piperazine with 2,3,4-trimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The methyl group at the 2-position can be introduced through a subsequent alkylation reaction using methyl iodide and a strong base like sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Nucleophilic Substitution at Sulfonyl Groups

The sulfonyl moieties in the compound are electron-withdrawing, making them susceptible to nucleophilic attack. Key reactions include:

- Amide Formation : Reaction with amines or hydrazines replaces the sulfonyl oxygen, forming sulfonamides. For example, hydrazine hydrate reacts with sulfonyl groups to yield hydrazide derivatives, as seen in analogous piperazine-sulfonyl systems .

- Thiol Displacement : Thiols (e.g., thioglycolic acid) displace sulfonyl groups under basic conditions, producing thioether-linked derivatives. This has been demonstrated in similar bis-sulfonamide piperazines .

Table 1: Nucleophilic Substitution Reactions

Piperazine Ring Modifications

The piperazine core undergoes hydrogenation and alkylation:

- Hydrogenation : Catalytic hydrogenation (e.g., H2/Pd-C) reduces the piperazine ring to a piperidine structure, altering steric and electronic properties .

- Alkylation/Arylation : The nitrogen atoms in the piperazine ring react with alkyl/aryl halides. For instance, Buchwald–Hartwig coupling introduces aryl groups at the nitrogen sites, as observed in structurally related piperazine drugs .

Example Reaction :

Electrophilic Aromatic Substitution (EAS)

The electron-rich 2,3,4-trimethylphenyl groups attached to the sulfonyl units undergo EAS:

- Nitration/Sulfonation : Directed by the methyl groups, electrophiles (e.g., NO2+) attack the para position relative to the sulfonyl group .

- Halogenation : Bromine or chlorine selectively substitutes the aromatic ring under acidic conditions, as shown in studies of bis-sulfonamide analogs .

Cyclization Reactions

The steric bulk of the sulfonyl groups can drive intramolecular cyclization:

- Sulfonyl-Cation Transfer : Under acidic conditions, sulfonyl groups form transient cations, enabling cyclization into fused heterocycles (e.g., benzothiazepines) .

- Thiadiazole Formation : Reaction with carbon disulfide and pyridine generates triazolothiadiazole rings fused to the piperazine backbone .

Mechanistic Insight :

The sulfonyl group stabilizes transition states via resonance, facilitating ring closure .

Comparative Reactivity with Analogues

Structure-activity relationship (SAR) studies highlight the impact of substituents:

Table 2: Reactivity Trends in Piperazine-Sulfonyl Analogues

Biological Activity

2-Methyl-1,4-bis((2,3,4-trimethylphenyl)sulfonyl)piperazine is a synthetic organic compound notable for its unique piperazine structure modified with sulfonyl groups. The compound's design includes two sulfonyl groups attached to a piperazine ring, further substituted with methyl and trimethylphenyl groups. This structural configuration enhances its steric properties, which may significantly influence its biological activity and chemical reactivity .

The biological activity of 2-Methyl-1,4-bis((2,3,4-trimethylphenyl)sulfonyl)piperazine can be attributed to the following mechanisms:

- Enzyme Inhibition : Similar compounds have shown potential in inhibiting key enzymes such as acetylcholinesterase. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, which may have therapeutic implications in neurodegenerative diseases like Alzheimer's .

- Receptor Binding : The compound may interact with specific receptors or enzymes relevant to therapeutic targets. Understanding these interactions is crucial for predicting efficacy and safety profiles in biological systems .

- Nucleophilic Substitution Reactions : The sulfonyl moieties are known to participate in various nucleophilic substitution reactions, which can lead to the formation of sulfonamides or introduce other functional groups through electrophilic attack .

Study on Piperazine Derivatives

Research on piperazine derivatives has indicated that modifications in their structure can significantly affect their interaction dynamics with biological macromolecules. For instance, a study involving virtual screening and molecular docking found that certain piperazine derivatives bind effectively at both peripheral anionic sites and catalytic sites of human acetylcholinesterase . This suggests that 2-Methyl-1,4-bis((2,3,4-trimethylphenyl)sulfonyl)piperazine could exhibit similar binding affinities.

Comparative Analysis of Similar Compounds

A comparative analysis of structurally similar compounds provides insights into the potential biological activities of 2-Methyl-1,4-bis((2,3,4-trimethylphenyl)sulfonyl)piperazine:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 1-(2-Pyridinyl)-piperazine | Contains a pyridine ring | Known for antidepressant effects |

| N-(4-Methoxybenzyl)-piperazine | Substituted with methoxybenzene | Exhibits analgesic properties |

| 1-(4-Sulfophenyl)-piperazine | Sulfonic acid group attached | Used in dye synthesis |

These compounds highlight the versatility of piperazine derivatives in medicinal chemistry while emphasizing the unique structural characteristics that differentiate 2-Methyl-1,4-bis((2,3,4-trimethylphenyl)sulfonyl)piperazine from others .

Potential Therapeutic Applications

The potential applications of 2-Methyl-1,4-bis((2,3,4-trimethylphenyl)sulfonyl)piperazine are diverse:

- Neurological Disorders : Due to its potential enzyme inhibition properties.

- Antidepressant Formulations : Leveraging its structural similarities with known antidepressants.

- Analgesics : Its interaction with pain pathways could provide avenues for pain management therapies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

A comparative analysis of sulfonyl piperazine derivatives highlights how substituents on the sulfonyl group and piperazine backbone influence biological activity, physicochemical properties, and applications. Key compounds are summarized below:

Key Observations

Substituent Effects on Bioactivity Electron-Withdrawing vs. Electron-Donating Groups: The 4-fluorophenyl group (electron-withdrawing) in 1,4-bis(4-fluorophenylsulfonyl)piperazine enhances DPP-4 inhibition by stabilizing H-bonds with enzyme residues like E205 and R125 . Steric Bulk: The 2,3,4-TMP substituents introduce significant steric hindrance compared to simpler analogs like the tosyl derivative (). This could limit binding to enzymes with narrow active sites but improve selectivity for hydrophobic pockets, as seen in LpxH inhibitors () .

Physicochemical Properties

- Lipophilicity : The TMP derivative (logP estimated >4) is more lipophilic than the 4-fluorophenyl (logP ~3.2) and tosyl (logP ~2.8) analogs. This may enhance blood-brain barrier penetration but reduce solubility, necessitating formulation adjustments.

- Molecular Weight : Higher molecular weight (>450 g/mol) could limit oral bioavailability, a challenge observed in sulfonyl piperazine-based anticancer agents () .

Therapeutic Applications

- Antidiabetic Agents : Sulfonyl piperazines with fluorophenyl groups show promise as DPP-4 inhibitors, while bulkier derivatives like the TMP compound may lack efficacy due to steric clashes .

- Antimicrobials : LpxH inhibitors (e.g., JH-LPH-33) benefit from balanced lipophilicity and hydrogen-bonding capacity, a design principle applicable to the TMP derivative if optimized .

- Anticancer Activity : Sulfonyl piperazines with moderate steric bulk (e.g., Topo II inhibitors in ) achieve DNA intercalation, but excessive bulk may hinder binding .

Q & A

Basic: What are the standard synthetic protocols for preparing 2-Methyl-1,4-bis((2,3,4-trimethylphenyl)sulfonyl)piperazine?

Methodological Answer:

The synthesis typically involves sequential sulfonylation of the piperazine backbone. A validated approach includes:

- Step 1: Reacting 2-methylpiperazine with 2,3,4-trimethylbenzenesulfonyl chloride in anhydrous dichloromethane (DCM) under nitrogen, using triethylamine (TEA) as a base to neutralize HCl byproducts .

- Step 2: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the bis-sulfonylated product.

- Critical Parameters: Maintain stoichiometric control (2:1 molar ratio of sulfonyl chloride to piperazine) and reaction temperature (0–5°C) to avoid diastereomer formation .

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm substitution patterns. The sulfonyl groups deshield adjacent protons, causing distinct splitting in the aromatic region (δ 7.0–7.5 ppm) .

- X-ray Crystallography: Resolve crystal packing and intermolecular interactions (e.g., C–H···O/F). For example, monoclinic systems (space group P21/c) with unit cell parameters a = 6.6680 Å, b = 36.0404 Å can reveal steric effects from trimethylphenyl groups .

- Mass Spectrometry (HRMS): Verify molecular weight (e.g., [M+H]+ at m/z 567.2) and isotopic patterns .

Advanced: How can researchers optimize reaction yield and selectivity during bis-sulfonylation?

Methodological Answer:

- Computational Pre-screening: Apply density functional theory (DFT) to predict reactivity of sulfonyl chlorides. For example, electron-withdrawing substituents on aryl groups enhance electrophilicity, favoring nucleophilic attack by piperazine .

- Solvent Optimization: Replace DCM with tetrahydrofuran (THF) to improve solubility of intermediates.

- Catalytic Additives: Introduce 4-dimethylaminopyridine (DMAP) to accelerate sulfonylation kinetics, achieving >85% yield .

Advanced: What strategies are used to evaluate the biological activity of structurally similar piperazine derivatives?

Methodological Answer:

- In Vitro Assays: Screen against bacterial/fungal strains (e.g., S. aureus, C. albicans) using broth microdilution (MIC values). Piperazine derivatives with sulfonyl groups often exhibit moderate activity (MIC = 16–32 µg/mL) due to membrane disruption .

- Enzyme Inhibition Studies: Target cytochrome P450 isoforms (e.g., CYP3A4) via fluorometric assays. Structural analogs show IC values <10 µM when bulky aryl groups enhance binding to hydrophobic pockets .

Advanced: How to resolve contradictions in crystallographic vs. computational structural data?

Methodological Answer:

- Multi-technique Validation: Compare X-ray diffraction data with molecular dynamics (MD) simulations. For instance, discrepancies in torsion angles (e.g., C–S–N–C) can arise from crystal packing forces not modeled in gas-phase computations .

- Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., H-bonding vs. van der Waals) to reconcile experimental and theoretical bond lengths .

Advanced: What methodologies address solubility challenges in pharmacological studies?

Methodological Answer:

- Co-solvent Systems: Use PEG-400/water mixtures (1:1 v/v) to enhance aqueous solubility. For analogs, log P values ~3.2 indicate moderate hydrophobicity, requiring surfactants like Tween-80 for in vivo formulations .

- Salt Formation: Synthesize hydrochloride salts via HCl gas bubbling in ethanol, improving bioavailability by 40% in rodent models .

Advanced: How to design structure-activity relationship (SAR) studies for sulfonyl-piperazine derivatives?

Methodological Answer:

- Fragment-based Design: Systematically modify substituents on the phenyl ring (e.g., replacing methyl with chloro groups) and assess impact on target binding. For example, 4-chlorophenyl analogs show 2-fold higher kinase inhibition than methyl derivatives .

- Pharmacophore Mapping: Align electrostatic potentials (MEPs) of derivatives to identify critical sulfonyl oxygen and methyl group interactions with ATP-binding pockets .

Advanced: What computational tools predict synthetic pathways for novel derivatives?

Methodological Answer:

- Retrosynthetic Software: Use Pistachio/BKMS_METABOLIC databases to identify feasible precursors (e.g., 2,3,4-trimethylbenzenesulfonic acid as a starting material) .

- Quantum Chemical Workflows: Employ Gaussian 16 for transition-state optimization (B3LYP/6-31G*) to evaluate energy barriers for sulfonylation steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.